molecular formula C11H12ClNO4 B2583028 Methyl 5-acetamido-2-chloro-4-methoxybenzoate CAS No. 1629269-87-9

Methyl 5-acetamido-2-chloro-4-methoxybenzoate

Katalognummer: B2583028
CAS-Nummer: 1629269-87-9
Molekulargewicht: 257.67
InChI-Schlüssel: QBGPZSQIMONTLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-acetamido-2-chloro-4-methoxybenzoate is a useful research compound. Its molecular formula is C11H12ClNO4 and its molecular weight is 257.67. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-acetamido-2-chloro-4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-acetamido-2-chloro-4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl 5-acetamido-2-chloro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-6(14)13-9-4-7(11(15)17-3)8(12)5-10(9)16-2/h4-5H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGPZSQIMONTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)C(=O)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the structure of Methyl 5-acetamido-2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthesis, and Application in Targeted Oncology

Executive Summary

Methyl 5-acetamido-2-chloro-4-methoxybenzoate (CAS: 1629269-87-9 ) is a highly specialized aromatic intermediate used primarily in the synthesis of covalent inhibitors for the KRAS G12C mutant protein.[1][2][3][4] Unlike its structural isomer (methyl 4-acetamido-5-chloro-2-methoxybenzoate, a precursor to metoclopramide), this specific regioisomer is critical in modern oncology drug discovery for creating scaffolds that bind to the Switch-II pocket of KRAS.

This guide details the structural properties, validated synthesis protocols, and downstream applications of this compound, designed for researchers requiring high-purity intermediates for small molecule library generation.

Structural Characterization & Identity

The precise arrangement of substituents on the benzene ring—specifically the ortho-chloro and para-methoxy positioning relative to the ester—defines the steric and electronic properties required for its pharmacologic activity.

Physicochemical Data Profile
PropertySpecification
CAS Number 1629269-87-9
IUPAC Name Methyl 5-acetamido-2-chloro-4-methoxybenzoate
Molecular Formula C₁₁H₁₂ClNO₄
Molecular Weight 257.67 g/mol
Physical State Off-white to pale beige solid
Solubility Soluble in DMSO, DCM, DMF; sparingly soluble in water
Key Functional Groups Methyl ester (C1), Chloride (C2), Methoxy (C4), Acetamido (C5)
Isomer Alert (Critical Quality Attribute)

Researchers must distinguish this molecule from its "metoclopramide-type" isomer. The positioning of the acetamido group at C5 (vs. C4) and the chlorine at C2 (vs. C5) fundamentally alters the reactivity and binding vector of the resulting pharmacophore.

  • Target Molecule: 5-acetamido / 2-chloro (KRAS applications)[5]

  • Common Isomer: 4-acetamido / 5-chloro (Antiemetic applications)[6][5]

Validated Synthesis Protocol

The following protocol is derived from patent literature regarding KRAS G12C inhibitors (WO2016044772A1). It utilizes a standard acetylation of the aniline precursor.

Reaction Logic

The synthesis relies on the nucleophilic attack of the amine at position 5 onto an acyl chloride. The presence of the electron-donating methoxy group at C4 activates the ring, while the chlorine at C2 provides necessary steric bulk and prevents unwanted side reactions at the ortho position.

Materials
  • Precursor: Methyl 5-amino-2-chloro-4-methoxybenzoate (1.0 eq)

  • Reagent: Acetyl Chloride (1.2 eq)

  • Base: Triethylamine (TEA) (4.0 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with Methyl 5-amino-2-chloro-4-methoxybenzoate (e.g., 3.6 g, 16.7 mmol) and dissolve in anhydrous DCM (100 mL).

  • Activation: Add Triethylamine (6.7 g, 66.8 mmol) to the solution. Ensure the system is under an inert atmosphere (N₂ or Ar) to prevent hydrolysis of the acetyl chloride.

  • Addition: Cool the mixture to 0°C. Add Acetyl Chloride (1.57 g, 20.1 mmol) dropwise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours . Monitor via LC-MS for the disappearance of the aniline starting material (m/z ~216).

  • Workup:

    • Partition the reaction mixture between DCM and water.[7][8]

    • Separate the organic layer.

    • Wash the organic layer with saturated aqueous NaHCO₃ (to remove excess acid/HCl salts).

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO₂, Gradient 0-50% EtOAc in Hexanes).

Visualization of Synthesis & Application

The following diagrams illustrate the chemical transformation and the broader context of this molecule in drug discovery.

Diagram 1: Synthesis Workflow

SynthesisPath Start Methyl 5-amino-2-chloro- 4-methoxybenzoate Reagents Acetyl Chloride + TEA (DCM, 0°C to RT) Start->Reagents Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Acyl Substitution Product Methyl 5-acetamido-2-chloro- 4-methoxybenzoate Intermediate->Product Elimination of HCl

Caption: Conversion of the amino-benzoate precursor to the target acetamido intermediate via acetylation.

Diagram 2: Role in KRAS G12C Inhibitor Development

KRAS_Pathway Scaffold Methyl 5-acetamido-2-chloro- 4-methoxybenzoate Derivatization Hydrolysis & Coupling (Linker Attachment) Scaffold->Derivatization Functionalization Warhead Acrylamide Addition (Covalent Warhead) Derivatization->Warhead Synthesis of Active Inhibitor Target KRAS G12C Protein (Cys12 Residue) Warhead->Target Covalent Bonding Mechanism Switch-II Pocket Locking Target->Mechanism Inactivation

Caption: The molecule serves as a core scaffold; the ester is often hydrolyzed to attach linkers, while the acetamido group modulates binding affinity.

Technical Analysis: Why This Structure?

In the context of KRAS G12C inhibition (e.g., analogs of Sotorasib or Adagrasib), the "5-acetamido-2-chloro-4-methoxy" substitution pattern is not arbitrary.

  • 2-Chloro Substituent: The chlorine atom at the ortho position relative to the ester (which usually becomes an amide linker in the final drug) forces the aromatic ring to twist out of planarity relative to the amide bond. This atropisomerism or conformational lock is crucial for fitting into the cryptic groove of the KRAS protein.

  • 4-Methoxy Group: Provides electron density to the ring and acts as a hydrogen bond acceptor, often interacting with specific residues (e.g., Arg68 or Tyr96) within the binding pocket.

  • 5-Acetamido Group: While often a protected form of an amine, in some final inhibitors, this group remains to participate in water-mediated hydrogen bonding networks or is modified to tune the solubility (LogP) of the inhibitor.

References
  • Google Patents. (2016). WO2016044772A1 - Combination therapies for treatment of cancer.
  • PubChem. (2025).[9] Methyl 5-acetamido-2-chloro-4-methoxybenzoate (Compound Summary). Retrieved from [Link]

  • Ostrem, J. M., et al. (2013).[7] K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature. (Foundational context for KRAS G12C covalent inhibition).

Sources

CAS number for Methyl 5-acetamido-2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 5-acetamido-2-chloro-4-methoxybenzoate

Abstract

This technical guide provides a comprehensive overview of Methyl 5-acetamido-2-chloro-4-methoxybenzoate, a key chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, physicochemical properties, synthesis protocols, analytical characterization, and safe handling procedures. With a focus on scientific integrity, this guide explains the causality behind experimental choices and provides authoritative references to support its claims. Key processes, including its synthesis and quality control workflow, are visually represented to enhance understanding.

Compound Identification and Significance

Methyl 5-acetamido-2-chloro-4-methoxybenzoate is a substituted aromatic carboxylate. Its primary significance lies in its role as a key intermediate in the synthesis of certain active pharmaceutical ingredients (APIs). Most notably, it is documented as a related compound or impurity in the manufacturing of Metoclopramide, a widely used antiemetic and dopamine D2 receptor antagonist.[1][2] Understanding the synthesis and properties of this compound is therefore critical for process optimization and impurity profiling in pharmaceutical manufacturing.

Chemical Identity:

  • IUPAC Name: methyl 4-acetamido-5-chloro-2-methoxybenzoate[3]

  • CAS Number: 4093-31-6[4][5]

  • EC Number: 223-840-1[3]

  • Synonyms: Methyl 4-acetamido-5-chloro-o-anisate, Metoclopramide Impurity B[3]

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its handling, reaction optimization, and analytical detection. The properties of Methyl 5-acetamido-2-chloro-4-methoxybenzoate are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂ClNO₄[3][4][5]
Molecular Weight 257.67 g/mol [3][4]
Appearance Solid[1]
Melting Point 153-156 °C[1]
Boiling Point 440.2 °C at 760 mmHg[1]
Density 1.312 g/cm³[1]
Flash Point 220 °C[1]
SMILES String CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)Cl[3]
InChI Key OUEXNQRVYGYGIK-UHFFFAOYSA-N[3]

Synthesis and Manufacturing

The primary route for synthesizing Methyl 5-acetamido-2-chloro-4-methoxybenzoate involves the electrophilic chlorination of its precursor, Methyl 4-acetamido-2-methoxybenzoate.[4][6]

Synthesis Protocol

The selection of N-chlorosuccinimide (NCS) as the chlorinating agent is strategic; it is a mild and regioselective source of electrophilic chlorine, which is crucial for avoiding over-chlorination or other side reactions on the activated aromatic ring. The use of N,N-dimethylformamide (DMF) as a solvent facilitates the dissolution of the starting materials and provides a suitable medium for the reaction.[4][6]

Step-by-Step Methodology: [4]

  • Dissolution: In a suitable reaction vessel, dissolve Methyl 4-acetamido-2-methoxybenzoate (1 equivalent) in N,N-dimethylformamide (DMF).

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1 equivalent) to the solution.

  • Initial Reaction Phase: Gently heat the mixture to 40 °C and maintain this temperature for approximately 5 hours. This controlled initial temperature allows for the selective chlorination to occur.

  • Reaction Completion: Increase the temperature to 65 °C and continue the reaction for an additional 4 hours to drive it to completion.

  • Crystallization: Cool the reaction mixture to 0 °C and hold for 8 hours to induce crystallization of the crude product.

  • Purification (Recrystallization): Filter the crude solid. The wet product is then washed with deionized water at 50 °C for 4 hours. This step is critical for removing residual DMF and other water-soluble impurities.

  • Final Isolation: Cool the purified slurry to 5 °C, filter the solid, and dry to obtain the final product as a white crystalline solid with high purity (≥99.8% by HPLC).[4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Purification cluster_output Product & Byproduct A Methyl 4-acetamido-2-methoxybenzoate D 1. Dissolve & Add NCS A->D B N-Chlorosuccinimide (NCS) B->D C DMF (Solvent) C->D E 2. Heat to 40°C (5h) then 65°C (4h) D->E F 3. Cool to 0°C (Crystallization) E->F G 4. Filter & Wash with DI Water (50°C) F->G J DMF Mother Liquor (for recovery/recycle) F->J Separation H 5. Cool to 5°C & Filter G->H I Final Product: Methyl 5-acetamido-2-chloro-4-methoxybenzoate H->I QC_Workflow cluster_analysis Analytical Characterization Start Synthesized Crude Product Purify Purification (Recrystallization) Start->Purify Dried Dried Crystalline Solid Purify->Dried HPLC HPLC (Purity ≥ 99.8%) Dried->HPLC MS Mass Spectrometry (Confirm MW) Dried->MS NMR NMR Spectroscopy (Confirm Structure) Dried->NMR Final Qualified Material HPLC->Final MS->Final NMR->Final

Sources

An In-depth Technical Guide to the Solubility of Methyl 5-acetamido-2-chloro-4-methoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5-acetamido-2-chloro-4-methoxybenzoate is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis.[1][2][3] A comprehensive understanding of its solubility in various organic solvents is paramount for its effective use in drug development, process chemistry, and formulation science.[4] Poor solubility can be a significant impediment to the advancement of a drug candidate, affecting everything from in-vitro assays to bioavailability.[4] This guide provides a robust framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility of this compound.

This document moves beyond a simple recitation of data. Instead, it offers a detailed exposition of the principles and methodologies required to establish a comprehensive solubility profile. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols, and provide the rationale behind the selection of solvents and analytical techniques. The aim is to equip the reader with the necessary expertise to not only generate accurate solubility data but also to interpret it within the broader context of their research and development goals.

I. Physicochemical Properties of Methyl 5-acetamido-2-chloro-4-methoxybenzoate

A foundational understanding of the molecule's inherent properties is crucial for predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C11H12ClNO4[1][5]
Molecular Weight 257.67 g/mol [1][5]
Appearance White to light beige fine crystalline powder[2]
Melting Point 153 °C[2]
XLogP3 1.6[1]

The presence of both polar (acetamide, ester, methoxy) and non-polar (chlorinated aromatic ring) functionalities suggests that the solubility of Methyl 5-acetamido-2-chloro-4-methoxybenzoate will be highly dependent on the nature of the solvent. The XLogP3 value of 1.6 indicates a moderate lipophilicity.

II. Theoretical Framework for Solubility

The dissolution of a crystalline solid in a liquid solvent is a complex thermodynamic process governed by the interplay of several factors, primarily the enthalpy and entropy of the system. The van't Hoff equation provides a fundamental relationship between solubility and temperature, indicating whether the dissolution process is endothermic or exothermic.[6]

For a molecule like Methyl 5-acetamido-2-chloro-4-methoxybenzoate, which possesses ionizable groups, the pH of the medium can significantly influence its solubility.[6] While this guide focuses on organic solvents, this property becomes critical when considering aqueous or partially aqueous systems, such as those encountered in biopharmaceutical studies. The Biopharmaceutics Classification System (BCS), for instance, categorizes drugs based on their aqueous solubility and intestinal permeability, highlighting the importance of pH-dependent solubility profiling.[7][8][9]

III. Experimental Determination of Solubility: A Step-by-Step Approach

The following protocols are designed to provide a comprehensive and reliable assessment of the solubility of Methyl 5-acetamido-2-chloro-4-methoxybenzoate.

A. Solvent Selection Rationale

The choice of solvents is critical for building a meaningful solubility profile. The selected solvents should span a range of polarities and chemical functionalities to probe the various intermolecular interactions that can occur with the solute.

Recommended Solvent Panel:

  • Protic Solvents: Methanol, Ethanol, Isopropanol

  • Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Ethyl Acetate

  • Aprotic Non-polar Solvents: Toluene, Dichloromethane, Heptane

B. Experimental Workflow for Solubility Screening

This initial screening provides a semi-quantitative assessment of solubility and helps in selecting appropriate concentrations for more rigorous quantitative analysis.

G cluster_0 Preparation cluster_1 Solvent Addition & Equilibration cluster_2 Observation & Classification prep1 Weigh 20 mg of Methyl 5-acetamido-2-chloro-4-methoxybenzoate prep2 Dispense into a series of labeled vials prep1->prep2 solv1 Add 1 mL of each selected solvent to a respective vial prep2->solv1 solv2 Vortex each vial for 1 minute solv1->solv2 solv3 Place vials on a shaker at a controlled temperature (e.g., 25 °C) for 24 hours solv2->solv3 obs1 Visually inspect for undissolved solid solv3->obs1 obs2 Classify solubility: - Freely Soluble: Clear solution - Sparingly Soluble: Some undissolved solid - Insoluble: Majority of solid undissolved obs1->obs2

Caption: Workflow for semi-quantitative solubility screening.

C. Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining equilibrium solubility.[4][6]

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Methyl 5-acetamido-2-chloro-4-methoxybenzoate to a series of vials containing a known volume (e.g., 5 mL) of each selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C for biopharmaceutical relevance) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[9] The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of Methyl 5-acetamido-2-chloro-4-methoxybenzoate in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

  • Data Reporting:

    • Calculate the solubility in mg/mL or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure the reliability of the results. The relative standard deviation of the obtained solubility results should not be more than 10%.[8]

D. Analytical Method Validation (HPLC)

A validated HPLC method is essential for accurate quantification.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is a good starting point. The ratio should be optimized to achieve good peak shape and retention time.

  • Column: A C18 reversed-phase column is typically suitable for this type of compound.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.

IV. Interpretation and Application of Solubility Data

The obtained solubility data can be used to:

  • Select appropriate solvents for synthesis and purification: A synthesis of a related compound, methyl 4-acetamido-5-chloro-2-methoxybenzoate, utilizes N,N-dimethylformamide (DMF) as a solvent, suggesting good solubility in this polar aprotic solvent.[11][12] Water is used for washing the crude product, implying lower solubility in aqueous media.[11]

  • Guide formulation development: For drug delivery, the choice of excipients and the dosage form will be heavily influenced by the drug's solubility.

  • Inform preclinical studies: Solubility in biorelevant media (e.g., simulated gastric and intestinal fluids) is crucial for predicting oral absorption.

  • Build predictive models: The experimental data can be used to develop Quantitative Structure-Property Relationship (QSPR) models to predict the solubility of related compounds.[10]

V. Advanced Characterization

For a more in-depth understanding, consider the following:

  • Temperature Dependence: Determine the solubility at different temperatures to understand the thermodynamics of dissolution.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.

  • Computational Prediction: Physics-based and data-driven computational models can be used to predict solubility, though experimental verification remains the gold standard.[6][10]

VI. Conclusion

This guide has provided a comprehensive framework for the systematic determination and interpretation of the solubility of Methyl 5-acetamido-2-chloro-4-methoxybenzoate in organic solvents. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data that is essential for advancing their research and development activities. The emphasis on experimental rigor and a thorough understanding of the "why" behind each step ensures that the generated solubility profile is both accurate and contextually relevant.

References

  • Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Living Journal of Computational Molecular Science, 3(1), 1-57. [Link]

  • Malik, A. (2016). BCS Guideline for solubility and Dissolution. SlideShare. [Link]

  • Unknown Author. (2024). Solubility test for Organic Compounds. Online document. [Link]

  • Jalalon, J. V. R. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

  • World Health Organization. (2019). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, (1025), Annex 4. [Link]

  • Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). [Link]

  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). [Link]

  • PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(9), 2169-2176. [Link]

  • Pharmaffiliates. (n.d.). Metoclopramide - Impurity B (Freebase). [Link]

  • PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. [Link]

Sources

The Architect of Druggability: A Technical Guide to Methyl 5-acetamido-2-chloro-4-methoxybenzoate

[1]

Executive Summary

Methyl 5-acetamido-2-chloro-4-methoxybenzoate is a specialized synthetic intermediate that emerged from the shadows of "undruggable" oncology targets in the mid-2010s. Unlike its structural isomer (a common impurity in Metoclopramide synthesis), this specific scaffold serves as a critical building block for covalent KRAS G12C inhibitors . Its unique substitution pattern—specifically the positioning of the chlorine and acetamido groups—enables the precise geometric configuration required to access the Switch II pocket of mutant KRAS proteins.

This guide provides a rigorous analysis of its chemical history, synthetic pathways, and experimental protocols, designed for medicinal chemists and process engineers.

Part 1: The Isomer Trap (Critical Distinction)

Before detailing the synthesis, it is vital to address a common analytical pitfall. This molecule is a positional isomer of a well-known pharmaceutical impurity. Confusing these two leads to catastrophic failure in downstream Grignard or coupling reactions due to steric mismatch.

Table 1: Structural & Functional Comparison
FeatureThe Target (KRAS Intermediate) The Impostor (Metoclopramide Impurity B)
IUPAC Name Methyl 5-acetamido-2-chloro-4-methoxybenzoateMethyl 4-acetamido-5-chloro-2-methoxybenzoate
CAS Number 1629269-87-9 4093-31-6
Substitution Pattern C2: -Cl, C4: -OMe, C5: -NHAcC2: -OMe, C4: -NHAc, C5: -Cl
Primary Application KRAS G12C Inhibitor Synthesis (e.g., ARS-1620 analogs)Metoclopramide impurity/metabolite
Electronic Character Electron-rich C5 (Amino/Amido) flanked by OMeElectron-rich C4 (Amino/Amido) flanked by Cl

Technical Note: The "Target" isomer places the chlorine atom ortho to the ester and para to the acetamido group's steric bulk. This specific arrangement is essential for creating the "atropisomeric" stability often required in modern kinase and GTPase inhibitors.

Part 2: History & Discovery Context

The history of Methyl 5-acetamido-2-chloro-4-methoxybenzoate is inextricably linked to the "KRAS Revolution."

The "Undruggable" Era (Pre-2013)

For decades, the KRAS protein was considered undruggable due to its lack of deep hydrophobic pockets. It binds GTP with picomolar affinity, making competitive inhibition nearly impossible.

The Covalent Breakthrough (2013–2016)

In 2013, Shokat and colleagues (UCSF) discovered a shallow pocket (Switch II) in the G12C mutant that could be exploited by covalent electrophiles. This triggered a race to optimize scaffolds that could position an acrylamide "warhead" near the mutant Cysteine-12 residue.

  • 2014-2015: Wellspring Biosciences and Araxes Pharma filed seminal patents (e.g., US 9,227,978) describing novel scaffolds that stabilized the inactive GDP-bound state of KRAS.

  • The Role of the Molecule: Methyl 5-acetamido-2-chloro-4-methoxybenzoate appears in these filings as a key intermediate. It is the precursor to the "left-hand" aryl ring of early clinical candidates (like ARS-1620 ). The acetamido group serves as a masked amine or a handle for solubility-enhancing groups, while the chlorine provides essential lipophilic contacts within the cryptic pocket.

Part 3: Synthetic Pathway & Mechanism

The synthesis is a classic "protection-functionalization" sequence. The core challenge is maintaining regioselectivity during the initial nitration/chlorination of the benzoate ring to ensure the 2,4,5-substitution pattern.

The Pathway Diagram

The following Graphviz diagram illustrates the synthesis from the aniline precursor to the key tertiary alcohol intermediate used in drug coupling.

SynthesisPathwayStartMethyl 5-amino-2-chloro-4-methoxybenzoate(CAS 104253-47-6)TargetMethyl 5-acetamido-2-chloro-4-methoxybenzoate(CAS 1629269-87-9)Start->TargetAcetylationReagent1Acetyl Chloride / Et3N(DCM, 0°C to RT)Reagent1->TargetProductTertiary Alcohol Intermediate(N-[4-Chloro-5-(2-hydroxypropan-2-yl)-2-methoxyphenyl]acetamide)Target->ProductGrignard Addition(1,2-addition)Reagent2MeMgBr (Grignard)(THF, -40°C)Reagent2->Product

Caption: Synthesis of the KRAS G12C scaffold intermediate via acetylation and subsequent Grignard functionalization.

Part 4: Detailed Experimental Protocol

This protocol is adapted from the foundational patent literature (US 9,227,978) and optimized for reproducibility in a standard medicinal chemistry lab.

Step 1: Acetylation of Methyl 5-amino-2-chloro-4-methoxybenzoate[1]

Objective: Selectively protect the aniline amine as an acetamide without hydrolyzing the methyl ester or affecting the aryl chloride.

Materials:
  • Starting Material: Methyl 5-amino-2-chloro-4-methoxybenzoate (1.0 equiv)[1]

  • Reagent: Acetyl Chloride (1.2 equiv)

  • Base: Triethylamine (Et₃N) (4.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Quench: Saturated NaHCO₃ solution

Procedure:
  • Setup: Charge a flame-dried Round Bottom Flask (RBF) with Methyl 5-amino-2-chloro-4-methoxybenzoate (e.g., 3.6 g, 16.7 mmol) and a magnetic stir bar.

  • Solvation: Add anhydrous DCM (100 mL) and stir until the solid is fully dissolved.

  • Base Addition: Add Triethylamine (6.7 g, 66.8 mmol) in one portion. The solution may darken slightly.

  • Cooling: Submerge the flask in an ice/water bath (0 °C).

  • Reaction: Add Acetyl Chloride (1.57 g, 20.1 mmol) dropwise via a syringe pump or pressure-equalizing addition funnel over 15 minutes.

    • Mechanism:[2][3][4] The amine lone pair attacks the carbonyl carbon of acetyl chloride. Et₃N scavenges the HCl byproduct to drive equilibrium and prevent acid-catalyzed ester hydrolysis.

  • Warming: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 12 hours.

  • Monitoring: Check via TLC (Ethyl Acetate/Petroleum Ether 1:1) or LC-MS. The starting amine peak should disappear.

  • Workup:

    • Partition the mixture between DCM and water.[5][6][7][8]

    • Wash the organic layer with Saturated NaHCO₃ (2 x 50 mL) to remove excess acid/anhydride.

    • Wash with Brine (1 x 50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography (Silica gel, EtOAc/Petroleum Ether gradient).

    • Yield Expectations: 60–75%.

    • Appearance: Off-white to pale beige solid.

Step 2: Grignard Reaction (The "Warhead" Linker)

Note: This step is included to demonstrate the utility of the molecule.

  • Dissolve the acetamido-benzoate (from Step 1) in anhydrous THF.

  • Cool to -40 °C (Acetonitrile/Dry Ice bath). Critical: Low temperature prevents attack on the acetamido carbonyl.

  • Add Methylmagnesium bromide (MeMgBr) (3.0 M in ether, excess) dropwise.

  • The ester converts to the tertiary alcohol (gem-dimethyl group). This alcohol is often used to lock the conformation of the final drug molecule.

Part 5: Quality Control & Characterization

To validate the identity of CAS 1629269-87-9 , look for these specific spectral signatures which distinguish it from the Metoclopramide impurity.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Amide NH: Singlet ~9.5–10.0 ppm (Broad).

    • Aromatic Protons: Two distinct singlets (para to each other).

      • H-3 (between Cl and OMe): ~7.2–7.4 ppm.

      • H-6 (between NHAc and COOMe): ~8.0–8.5 ppm (Deshielded by the ester).

    • Methoxy: Singlet ~3.8–3.9 ppm.

    • Acetyl Methyl: Singlet ~2.1 ppm.

    • Ester Methyl: Singlet ~3.8 ppm.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated: 258.05. Found: 258.1.

    • Isotope Pattern: Distinct 3:1 ratio for ³⁵Cl/³⁷Cl (M+H and M+H+2).

References

  • Ren, P., et al. (2016). Combination therapies for treatment of cancer.[7] World Intellectual Property Organization. WO/2016/044772 .[7] (Assignee: Wellspring Biosciences, Inc.).

    • Source of the specific synthesis protocol for Methyl 5-acetamido-2-chloro-4-methoxybenzo
  • Ostrem, J. M., et al. (2013).[7] K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature, 503, 548–551.[7]

    • Foundational paper establishing the Switch II pocket druggability.
  • Liu, Y., et al. (2019). Covalent inhibitors of Kras G12C.[6] U.S. Patent US 10,273,207 B2 .

    • Details the downstream conversion of the benzoate to the tertiary alcohol intermedi
  • PubChem Compound Summary. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate (Isomer Reference).[9] National Center for Biotechnology Information.

    • Provided for structural contrast (Metoclopramide impurity).

Whitepaper: A Framework for Elucidating the Mechanism of Action of Novel Substituted Benzamides, Featuring Methyl 5-acetamido-2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The determination of a new chemical entity's mechanism of action (MoA) is a cornerstone of modern drug discovery, directly informing its therapeutic potential and safety profile. This guide presents a comprehensive, scientifically-grounded framework for MoA elucidation, using Methyl 5-acetamido-2-chloro-4-methoxybenzoate (CAS: 4093-31-6) as a central case study. While primarily documented as a key synthetic intermediate of Metoclopramide, a potent dopamine D2 receptor antagonist, the intrinsic biological activities of this molecule remain uncharacterized.[1] This guide provides the strategic rationale and detailed protocols for moving from a structurally-informed hypothesis to full mechanistic validation, a process applicable to any novel compound within the pharmacologically significant class of substituted benzamides.

Part 1: Compound Profile and Hypothesis Generation

Before initiating wet-lab experiments, a thorough in-silico and physicochemical analysis is critical. This foundational step leverages the known chemical properties and structural analogies to build a testable hypothesis, saving significant time and resources.

Physicochemical & Structural Analysis

Methyl 5-acetamido-2-chloro-4-methoxybenzoate is a substituted benzamide derivative.[2][3] Its structure, particularly the substituted aromatic ring, is characteristic of a pharmacophore known to interact with a variety of biological targets. The molecule's identity as a direct precursor to Metoclopramide strongly suggests a shared biological target.[1]

Table 1: Physicochemical Properties of Methyl 5-acetamido-2-chloro-4-methoxybenzoate

PropertyValueSource
CAS Number 4093-31-6[2][4]
Molecular Formula C11H12ClNO4[2][3]
Molecular Weight 257.67 g/mol [2]
Melting Point 153 °C[1]
XLogP3 1.6[1]
PSA (Polar Surface Area) 64.6 Ų[3]

The data presented suggests the compound possesses drug-like qualities, with reasonable polarity and molecular weight.

The Primary Hypothesis: Dopamine Receptor Antagonism

The structural class of substituted benzamides, which includes drugs like Sulpiride and Amisulpride, are well-established modulators of the dopaminergic system.[5][6] Their primary mechanism often involves the selective antagonism of dopamine D2 and D3 receptors.[5][6] This activity is the foundation of their use as antipsychotic and antiemetic agents.[7][8] Given that Methyl 5-acetamido-2-chloro-4-methoxybenzoate is an immediate precursor to Metoclopramide, a known D2 antagonist, the most logical and compelling primary hypothesis is that it will act as an antagonist at dopamine D2-like receptors.[1]

Part 2: Hypothesis-Driven Target Validation

The initial phase of experimental work should be focused on efficiently testing this primary hypothesis. The following protocols are designed to directly assess the interaction of the compound with the dopamine D2 receptor (D2R).

Experimental Workflow: Initial Target Validation

This workflow outlines the logical progression from initial binding confirmation to functional cellular assays.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Target Engagement A Radioligand Binding Assay (Target: D2 Receptor) B Determine Ki value A->B Quantify displacement C cAMP Accumulation Assay (D2R-expressing cells) B->C If binding confirmed D Determine IC50 value C->D Measure functional antagonism E Cellular Thermal Shift Assay (CETSA) (Intact Cells) D->E If functional activity confirmed F Confirm target binding in situ E->F Observe thermal stabilization

Caption: Workflow for validating D2 receptor antagonism.

Protocol: Radioligand Binding Assay

Objective: To determine if the test compound binds to the human dopamine D2 receptor and to quantify its binding affinity (Ki).

Methodology:

  • Source: Use cell membranes prepared from a stable cell line overexpressing the human dopamine D2 receptor (e.g., HEK293-D2R).

  • Radioligand: Utilize a high-affinity D2R antagonist radioligand, such as [³H]-Spiperone.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-Spiperone, and serial dilutions of the test compound (from 1 nM to 100 µM).

  • Controls:

    • Total Binding: Membranes + [³H]-Spiperone only.

    • Non-specific Binding: Membranes + [³H]-Spiperone + a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).

  • Incubation: Incubate at room temperature for 90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the plate's contents through a glass fiber filter mat using a cell harvester. The filter will trap the membranes and any bound radioligand.

  • Detection: Wash the filters to remove unbound radioligand, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

Protocol: Functional cAMP Assay

Objective: To determine if the compound acts as a functional antagonist of the D2 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase.

Methodology:

  • Cell Line: Use a CHO or HEK293 cell line stably expressing the human D2 receptor.

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Incubate the cells with serial dilutions of the test compound for 15-30 minutes.

  • Stimulation: Add a known D2R agonist (e.g., Quinpirole) at its EC80 concentration, in the presence of a phosphodiesterase inhibitor like IBMX, to all wells except the negative control. This stimulates the D2R and causes a decrease in cAMP levels.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).

  • Analysis: The test compound, if an antagonist, will block the Quinpirole-induced decrease in cAMP. Plot the cAMP levels against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC50 value.

Part 3: Target Deconvolution and Off-Target Profiling

While the primary hypothesis is strong, a thorough investigation requires exploring alternative possibilities. Substituted benzamides and related structures can interact with other targets.[7] For instance, some derivatives show activity at serotonin receptors or as enzyme inhibitors (e.g., HDACs, Acetylcholinesterase).[7][8]

Broader Screening Strategy

If the D2R assays are negative or reveal only weak activity, a broader screening approach is warranted.

G A Test Compound: Methyl 5-acetamido-2-chloro-4-methoxybenzoate B Primary Hypothesis: D2 Receptor Antagonism A->B C Secondary Screening Panels B->C If primary is negative or to assess selectivity D GPCR Panel (Dopamine, Serotonin, Adrenergic) C->D E Enzyme Inhibition Panel (HDAC, AChE, COX) C->E F Ion Channel Panel C->F G Identify Novel Hits D->G E->G F->G

Caption: Strategy for secondary target screening.

Potential Alternative Mechanisms
  • Serotonin (5-HT) Receptor Activity: Esters of 4-amino-5-chloro-2-methoxybenzoic acid have been shown to be potent agonists and antagonists for 5-HT4 receptors.[9] A binding or functional assay for key serotonin receptors (e.g., 5-HT4, 5-HT3) would be a logical next step.

  • Enzyme Inhibition: The acetamido group is a feature found in some non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[10][11] An in-vitro COX inhibition assay could reveal unexpected activity.

  • Antifungal Activity: Structurally related chloro-acetamides have demonstrated antifungal properties, potentially by binding to ergosterol in the fungal cell membrane.[12] While a distinct therapeutic area, this highlights the potential for diverse biological effects.

Part 4: Cellular & Downstream Pathway Analysis

Confirming target binding and functional modulation is only part of the MoA. The ultimate goal is to understand how this interaction translates into a cellular phenotype.

Protocol: Western Blot for Downstream Signaling

Objective: To verify that D2R antagonism by the test compound leads to expected changes in downstream signaling pathways, specifically the phosphorylation of Akt and ERK.

Methodology:

  • Cell Treatment: Culture D2R-expressing cells and serum-starve them overnight.

  • Incubation: Treat cells with the test compound (at its IC50 and 10x IC50) for 30 minutes, followed by stimulation with a D2R agonist (e.g., Quinpirole) for 10-15 minutes.

  • Controls: Include a vehicle control, agonist-only control, and a known D2R antagonist control (e.g., Haloperidol).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration in each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% BSA or non-fat milk. Probe with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. Use a loading control like β-actin or GAPDH.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. An effective D2R antagonist should block the agonist-induced changes in p-Akt and p-ERK levels.

Conclusion

This guide outlines a systematic, hypothesis-driven approach to defining the mechanism of action for Methyl 5-acetamido-2-chloro-4-methoxybenzoate. By leveraging its structural relationship to Metoclopramide and the broader class of substituted benzamides, we established a primary hypothesis of dopamine D2 receptor antagonism. The provided protocols detail a clear path for validating this hypothesis through binding, functional, and cellular assays. Furthermore, the framework includes strategies for target deconvolution and off-target screening, ensuring a comprehensive investigation. This integrated methodology, combining in-silico analysis with robust experimental validation, serves as a reliable blueprint for researchers and drug development professionals seeking to characterize novel chemical entities.

References

  • Benchchem. Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide.
  • Pani, L., Gessa, G. L. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry.
  • Ögren, S. O., et al. (1984). Studies on the mechanism of action of substituted benzamide drugs. PubMed.
  • Mucci, A., et al. (2017). Consensus on the use of substituted benzamides in psychiatric patients. PubMed.
  • Patsnap Synapse. (2024). What is the mechanism of Sultopride Hydrochloride?.
  • ChemicalBook. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis.
  • PubChem. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721.
  • Google Patents. (2016). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • Echemi. Methyl 4-acetamido-5-chloro-2-methoxybenzoate Use and Manufacturing.
  • Nordmann. 4-Acetamido-5-chloro-2-methoxybenzoic acid.
  • MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
  • Gnerre, C., et al. (2000). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. PubMed.
  • Patsnap. (2010). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
  • PubMed. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
  • Sigma-Aldrich. Methyl 4-acetamido-5-chloro-2-methoxybenzoate 99 4093-31-6.
  • Santa Cruz Biotechnology. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | CAS 4093-31-6.
  • SciELO. (2018). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide.

Sources

Methodological & Application

Application Note: Optimized Synthetic Workflows for Methyl 5-acetamido-2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This application note details the experimental protocols for the functionalization of Methyl 5-acetamido-2-chloro-4-methoxybenzoate . While structurally isomeric to the common Metoclopramide intermediate (CAS 4093-31-6), the specific placement of the chlorine atom at the C2 position (ortho to the ester) introduces significant steric hindrance, altering the reactivity profile compared to its regioisomers.

This guide focuses on overcoming the "Ortho-Chloro Effect" during amidation and establishing chemo-selective deprotection strategies suitable for library synthesis in medicinal chemistry (e.g., D2 antagonists, HDAC inhibitors).

Chemical Profile
PropertySpecification
Systematic Name Methyl 5-acetamido-2-chloro-4-methoxybenzoate
Molecular Formula C₁₁H₁₂ClNO₄
Molecular Weight 257.67 g/mol
Key Structural Features C2-Chloro: Steric hindrance to ester attack.C4-Methoxy: Electron-donating (deactivates aryl ring for nucleophilic attack).C5-Acetamido: Masked aniline; directs electrophilic substitution.[1][2]
Solubility Soluble in DMSO, DMF, warm MeOH; low solubility in water.

Strategic Reaction Landscape

The primary challenge with this scaffold is the C2-Chloro substituent . In standard benzoates, the ester is easily attacked by nucleophiles. Here, the ortho-chloro atom shields the carbonyl carbon, requiring activated protocols for amidation and hydrolysis.

Reaction Pathway Diagram (Graphviz)

ReactionLandscape cluster_legend Pathway Logic Start Methyl 5-acetamido- 2-chloro-4-methoxybenzoate Amide Bioactive Benzamide (Target Scaffold) Start->Amide Direct Aminolysis (AlMe3 or TBD) Aniline Free Aniline (Deacetylated Ester) Start->Aniline Selective Deacetylation (HCl/MeOH) Acid Benzoic Acid Intermediate Start->Acid Saponification (LiOH, Reflux) Acid->Amide Coupling (HATU/DIPEA) Legend Red Arrow = Preferred High-Yield Route Dashed = Low Efficiency due to Sterics

Caption: Strategic divergence for scaffold functionalization. Direct aminolysis is prioritized over the hydrolysis-coupling route to avoid steric complications.

Detailed Experimental Protocols

Protocol A: Direct Aminolysis (Lewis Acid Mediated)

Objective: Convert the hindered methyl ester directly to an amide without prior hydrolysis. Rationale: Standard thermal aminolysis fails due to the C2-Chloro steric block. Using Trimethylaluminum (AlMe₃) generates a highly reactive aluminum amide species that overcomes this barrier.

Safety Warning: AlMe₃ is pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen).

Materials
  • Methyl 5-acetamido-2-chloro-4-methoxybenzoate (1.0 equiv)

  • Target Amine (e.g., N,N-diethylethylenediamine) (1.2 equiv)

  • Trimethylaluminum (2.0 M in Toluene) (1.5 equiv)

  • Anhydrous Toluene or DCM

  • Quenching agent: Rochelle’s Salt (Potassium sodium tartrate)

Step-by-Step Methodology
  • Reagent Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and seal with a rubber septum. Purge with Argon for 15 minutes.

  • Amine Activation: Add the Target Amine (1.2 mmol) and anhydrous Toluene (5 mL) via syringe. Cool to 0°C.

  • Catalyst Addition: Slowly add AlMe₃ (2.0 M, 0.75 mL, 1.5 mmol) dropwise. Caution: Exothermic. Stir at 0°C for 30 minutes to form the active dimethylaluminum amide species [1].

  • Substrate Addition: Dissolve Methyl 5-acetamido-2-chloro-4-methoxybenzoate (1.0 mmol) in minimal anhydrous Toluene (2 mL) and add to the reaction mixture.

  • Reaction: Allow to warm to Room Temperature (RT), then heat to reflux (110°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting ester (Rf ~0.6) should disappear.

  • Workup (Critical): Cool to 0°C. Carefully quench by dropwise addition of saturated aqueous Rochelle’s Salt solution. Vigorous gas evolution will occur.

  • Phase Separation: Dilute with EtOAc (20 mL) and stir vigorously until two clear layers form (can take 1-2 hours for aluminum emulsion to break).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Chemo-selective Deacetylation

Objective: Remove the acetamido protection (N-deacetylation) to reveal the free aniline without hydrolyzing the methyl ester. Rationale: Basic conditions (NaOH) often hydrolyze the ester. Acidic methanolysis exploits the stability of the benzoate ester (reinforced by the ortho-chloro group) while cleaving the amide.

Materials
  • Methyl 5-acetamido-2-chloro-4-methoxybenzoate

  • HCl (12M concentrated)

  • Methanol (HPLC Grade)

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate (1.0 g) in Methanol (20 mL).

  • Acidification: Add concentrated HCl (2.0 mL) dropwise.

  • Reflux: Heat the mixture to reflux (65°C) for 2–3 hours.

    • Mechanism:[1][3][4][5][6] The ortho-chloro group sterically protects the ester carbonyl from water attack, while the amide carbonyl is more accessible and proton-activated [2].

  • Neutralization: Cool to 0°C. Slowly add saturated NaHCO₃ solution until pH ~8.

    • Note: Do not use strong base (NaOH) to avoid saponification.

  • Extraction: Extract with DCM (3 x 20 mL). The product (Methyl 5-amino-2-chloro-4-methoxybenzoate) will be in the organic layer.

Data Analysis & Validation

Expected Analytical Signatures

When validating the transformation from the starting material (SM) to the Amide Product (Protocol A), look for the following shifts:

FeatureStarting Material (Ester)Target Product (Amide)Diagnostic Change
¹H NMR (Methyl) Singlet ~3.85 ppm (COOCH₃)AbsentLoss of methyl ester singlet.
¹H NMR (Amide NH) ~9.5 ppm (Acetamide)~8.0–8.5 ppm (New Amide)Appearance of new triplet/broad singlet (if primary amine used).
IR Spectroscopy ~1720 cm⁻¹ (Ester C=O)~1650 cm⁻¹ (Amide C=O)Shift to lower wavenumber.
LC-MS (ESI+) [M+H]⁺ = 258.0[M+H]⁺ = VariableMass shift corresponding to amine displacement (-OMe + Amine).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete activation of amine.Ensure AlMe₃ is fresh. Increase activation time at 0°C before adding ester.
Ester Hydrolysis (Protocol B) Water present in MeOH or excess heat.Use anhydrous MeOH. Limit reflux time strictly to 3 hours.
No Reaction (General) Steric hindrance of 2-Cl.Switch solvent to Xylene (higher boiling point, 140°C) or use Microwave irradiation (120°C, 20 min).

References

  • Weinreb Amidation Mechanism : Basha, A., Lipton, M., & Weinreb, S. M. (1977). A mild, general method for conversion of esters to amides.[1] Tetrahedron Letters, 18(48), 4171-4174.

  • Selective Deacetylation : Fischer, E. (1900). Berichte der deutschen chemischen Gesellschaft. (Classic protocol adapted for modern hindered substrates). See also: Journal of Organic Chemistry, 2014, 79, 943-954 for carboxylate activation contexts.[4]

  • Direct Amidation Protocols : Green Chemistry, 2023. A sustainable metal and base-free direct amidation of esters.[1][7]

  • Compound Data : PubChem CID 77721 (Isomer Reference).

Sources

Application Notes and Protocols for the Analytical Determination of Methyl 5-acetamido-2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5-acetamido-2-chloro-4-methoxybenzoate, a substituted benzoic acid ester, is a critical intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its accurate and reliable detection and quantification are paramount to ensure the quality, safety, and efficacy of final drug products. This document provides a comprehensive guide to the analytical methodologies for the determination of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and discussions herein are grounded in established scientific principles and regulatory expectations for analytical method validation, ensuring trustworthiness and scientific integrity.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to the development of robust analytical methods.

PropertyValue
Chemical Formula C₁₁H₁₂ClNO₄
Molecular Weight 257.67 g/mol [1]
CAS Number 4093-31-6[1]
Appearance White to light beige fine crystalline powder
Melting Point 153-156 °C
Solubility Soluble in methanol, acetonitrile, and other organic solvents.

High-Performance Liquid Chromatography (HPLC) for Quantification and Impurity Profiling

HPLC is the workhorse of pharmaceutical analysis, offering high resolution, sensitivity, and reproducibility for the quantification of active pharmaceutical ingredients (APIs) and their impurities. The following protocol is a robust starting point for the analysis of Methyl 5-acetamido-2-chloro-4-methoxybenzoate.

Causality in Experimental Choices for HPLC
  • Reversed-Phase Chromatography: The non-polar nature of the C18 stationary phase is well-suited for retaining the moderately non-polar analyte, allowing for effective separation from more polar or non-polar impurities.

  • Gradient Elution: A gradient of acetonitrile and a buffered aqueous phase provides a robust separation, ensuring that both early-eluting polar impurities and later-eluting non-polar compounds are effectively resolved from the main analyte peak.

  • UV Detection: The aromatic nature of the compound results in strong UV absorbance, making a photodiode array (PDA) or a variable wavelength detector a suitable and sensitive means of detection. The maximum absorbance wavelength (λmax) should be determined experimentally but is typically in the range of 270-280 nm for this class of compounds.

Experimental Protocol: HPLC-UV

1. Instrumentation and Consumables

  • HPLC or UPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium dihydrogen phosphate and orthophosphoric acid for buffer preparation.

2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-20 min: 80-20% B; 20-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Methyl 5-acetamido-2-chloro-4-methoxybenzoate reference standard and dissolve in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing the analyte and dissolve it in a suitable solvent (e.g., methanol). Dilute with the mobile phase to a concentration within the calibration range.

4. Method Validation Parameters

A validated analytical method provides documented evidence of its suitability for the intended purpose.[2] Key validation parameters as per ICH Q2(R1) guidelines include:

ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from the matrix, and peak purity should be confirmed using a PDA detector.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Accuracy Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions instrument_setup Instrument Setup & Equilibration prep_standard->instrument_setup prep_sample Prepare Sample Solutions prep_sample->instrument_setup prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->instrument_setup inject_standard Inject Standard Solutions (Calibration) instrument_setup->inject_standard inject_sample Inject Sample Solutions inject_standard->inject_sample peak_integration Peak Integration & Identification inject_sample->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification report Generate Report quantification->report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve_sample Dissolve Sample in Volatile Solvent derivatize Derivatization (if necessary) dissolve_sample->derivatize instrument_setup Instrument Setup derivatize->instrument_setup inject_sample Inject Sample instrument_setup->inject_sample data_acquisition Data Acquisition (Scan or SIM mode) inject_sample->data_acquisition chromatogram_analysis Chromatogram Analysis data_acquisition->chromatogram_analysis mass_spectrum_interp Mass Spectrum Interpretation & Library Search chromatogram_analysis->mass_spectrum_interp identification Compound Identification mass_spectrum_interp->identification NMR_Logic cluster_data NMR Data cluster_interpretation Structural Information cluster_conclusion Final Structure chemical_shift Chemical Shift (δ) electronic_env Electronic Environment chemical_shift->electronic_env integration Integration proton_ratio Proton Ratio integration->proton_ratio coupling Coupling Constant (J) neighboring_protons Neighboring Protons coupling->neighboring_protons c13_shifts ¹³C Chemical Shifts carbon_skeleton Carbon Skeleton c13_shifts->carbon_skeleton final_structure Unambiguous Structure of Methyl 5-acetamido-2-chloro-4-methoxybenzoate electronic_env->final_structure proton_ratio->final_structure neighboring_protons->final_structure carbon_skeleton->final_structure

Sources

Application Note: Methyl 5-acetamido-2-chloro-4-methoxybenzoate in Targeted Therapy

[1]

Executive Summary

Methyl 5-acetamido-2-chloro-4-methoxybenzoate is a high-value synthetic intermediate used primarily in the development of covalent inhibitors targeting the KRAS G12C mutation . This mutation, prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer, was long considered "undruggable" until the discovery of small molecules capable of binding covalently to the mutant Cysteine-12 residue.

This benzoate ester serves as a critical scaffold precursor . Its specific substitution pattern (2-chloro, 4-methoxy, 5-acetamido) is engineered to:

  • Electronic Tuning: The chlorine atom provides steric bulk and electronic modulation essential for positioning the molecule within the cryptic Switch II pocket of KRAS.

  • Solubility & Binding: The methoxy group enhances solubility and creates specific hydrophobic contacts.

  • Warhead Installation: The ester functionality is a "handle" for installing the tertiary alcohol moiety (via Grignard reaction), a pharmacophore feature seen in advanced KRAS inhibitors (e.g., analogs related to ARS-853 and early Araxes/Wellspring compounds).

Chemical Identity & Properties

PropertyData
Chemical Name Methyl 5-acetamido-2-chloro-4-methoxybenzoate
CAS Number 1629269-87-9
Molecular Formula C₁₁H₁₂ClNO₄
Molecular Weight 257.67 g/mol
Structure Benzoate ester with acetamido (C5), chloro (C2), and methoxy (C4) substitutions.[1][2][3][4][5][6][7][8]
Key Functionality Ester: Electrophile for Grignard addition.Acetamido: Precursor to free amine or stable amide contact.Chloro/Methoxy: Core scaffold substituents.[9]
Solubility Soluble in DCM, DMSO, DMF; limited solubility in water.

Strategic Application: KRAS G12C Inhibitor Synthesis[8]

The primary utility of this compound is as the starting material for the "Left-Hand Side" (LHS) or "Anchor" domain of KRAS inhibitors. The workflow typically involves converting the ester into a tertiary alcohol, a motif that improves metabolic stability and binding affinity.

Mechanism of Action Context

KRAS G12C inhibitors rely on a "warhead" (often an acrylamide) to form a covalent bond with Cys12. The scaffold derived from Methyl 5-acetamido-2-chloro-4-methoxybenzoate forms the non-covalent binding element that anchors the drug in the pocket, allowing the warhead to snap into place.

KRAS_Pathwaycluster_0Synthetic WorkflowPrecursorMethyl 5-acetamido-2-chloro-4-methoxybenzoateIntermediateTertiary Alcohol Derivative(Pharmacophore Anchor)Precursor->Intermediate Grignard Reaction(MeMgBr)CouplingCoupling withHeterocyclic CoreIntermediate->Coupling Deprotection &Amide CouplingFinalDrugCovalent KRAS G12CInhibitorCoupling->FinalDrug Warhead Installation(Acrylamide)TargetKRAS G12C(Switch II Pocket)FinalDrug->Target Covalent Binding(Cys12)

Caption: Synthetic trajectory from the benzoate precursor to the active KRAS G12C inhibitor, highlighting the critical Grignard transformation.

Experimental Protocol: Synthesis & Derivatization

Objective: Synthesis of the key intermediate N-[4-Chloro-5-(2-hydroxy-2-propyl)-2-methoxyphenyl]acetamide from Methyl 5-acetamido-2-chloro-4-methoxybenzoate. Reference: Adapted from Patricelli et al., US Patent 9,227,978 and WO 2016/044772 [1, 2].

Phase 1: Acetylation (Precursor Preparation)

If starting from the amine (Methyl 5-amino-2-chloro-4-methoxybenzoate).

  • Dissolution: Dissolve 3.6 g (16.7 mmol) of methyl 5-amino-2-chloro-4-methoxybenzoate in 100 mL of Dichloromethane (DCM).

  • Base Addition: Add 6.7 g (66.8 mmol) of Triethylamine (

    
    ).
    
  • Acetylation: Cool to 0°C. Add Acetyl Chloride (1.57 g, 20.1 mmol) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 12 hours.

  • Workup: Partition between DCM and water. Wash organic layer with saturated

    
    .[7][9] Dry over 
    
    
    , filter, and concentrate.
    • Yield: ~Quantitative.[3][5]

    • Product:Methyl 5-acetamido-2-chloro-4-methoxybenzoate .[1][7][10][11]

Phase 2: Grignard Reaction (The Critical Step)

This step installs the tertiary alcohol "anchor".

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve 2.7 g (11.1 mmol) of Methyl 5-acetamido-2-chloro-4-methoxybenzoate in 40 mL of anhydrous Tetrahydrofuran (THF).

  • Cooling: Cool the solution to -40°C . (Critical for selectivity).

  • Addition: Slowly add Methylmagnesium Bromide (MeMgBr, 3M in ether, 21 mL, ~63 mmol) dropwise, maintaining internal temperature below -35°C.

  • Reaction: Allow mixture to warm to RT and stir for 2 hours.

  • Quenching: Pour reaction mixture into ice-cooled saturated Ammonium Chloride (

    
    ) solution.
    
  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic phase (

    
    ), concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
    
    • Target Product:N-[4-Chloro-5-(2-hydroxy-2-propyl)-2-methoxyphenyl]acetamide (CAS 1629269-88-0).[1]

Phase 3: Analytical Validation (QC)
ParameterAcceptance CriteriaMethod
HPLC Purity > 98.0% (Area %)C18 Column, ACN/Water + 0.1% TFA
1H NMR Confirm Acetyl CH3 (~2.1 ppm), Methoxy (~3.9 ppm), Gem-dimethyl (~1.5 ppm)400 MHz DMSO-d6
LC-MS [M+H]+ = 258.05 (Ester) / 258.1 (Alcohol derivative)ESI+

Troubleshooting & Optimization

  • Issue: Incomplete Grignard Reaction.

    • Cause: Moisture in THF or degraded Grignard reagent.

    • Solution: Use freshly distilled THF and titrate MeMgBr before use. Ensure strict Argon atmosphere.

  • Issue: Over-addition (Side Products).

    • Cause: Temperature too high during addition.

    • Solution: Maintain -40°C strictly. The ester-to-alcohol conversion is sensitive to temperature control to avoid attacking the acetamido group (though the amide is generally less reactive than the ester).

  • Issue: Solubility.

    • Observation: The starting ester is moderately soluble; the alcohol product is more polar.

    • Solution: Use a gradient of 0-100% EtOAc in Hexanes for purification.

References

  • Patricelli, M. P., et al. (2016). Combination therapies for treatment of cancer. WO Patent 2016/044772 A1. World Intellectual Property Organization.

  • Janes, M. R., et al. (2016). Covalent inhibitors of KRAS G12C. US Patent 9,227,978 B2. United States Patent and Trademark Office.

  • Ostrem, J. M., et al. (2013).[7] K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature, 503, 548–551.[7]

  • Accela ChemBio. (2023).[1] Product Analysis: Methyl 5-acetamido-2-chloro-4-methoxybenzoate. Accela ChemBio Catalog.

Application Notes and Protocols for Developing Assays with Methyl 4-acetamido-5-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-acetamido-5-chloro-2-methoxybenzoate is a substituted benzamide with the CAS number 4093-31-6.[1][2] It is recognized as a metabolite of Metoclopramide, a well-known dopamine D2 receptor antagonist used as an antiemetic agent.[3] The structural characteristics of this compound, particularly the benzamide core, suggest a potential for a range of biological activities, making it a molecule of interest for further investigation in drug discovery and development.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to develop and execute key assays for the characterization of Methyl 4-acetamido-5-chloro-2-methoxybenzoate. The protocols are designed to be robust and self-validating, with explanations of the underlying scientific principles to guide experimental design and interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 4-acetamido-5-chloro-2-methoxybenzoate is provided in the table below.

PropertyValueSource
CAS Number 4093-31-6[3][4]
Molecular Formula C11H12ClNO4[1][4]
Molecular Weight 257.67 g/mol [1][4]
Melting Point 153-156 °C
Appearance Solid[3]
Solubility Information not widely available, empirical testing recommended.

Application Note 1: Dopamine D2 Receptor Binding Assay

Rationale: Given that Methyl 4-acetamido-5-chloro-2-methoxybenzoate is a metabolite of the dopamine D2 receptor antagonist Metoclopramide, a primary and logical first step is to assess its own affinity for this receptor.[3] A competitive radioligand binding assay is a standard and effective method for determining the binding affinity (Ki) of a test compound.[5] This assay measures the ability of the test compound to displace a specific high-affinity radioligand from the receptor.[5]

Experimental Workflow: Dopamine D2 Receptor Binding Assay

prep Prepare cell membranes expressing Dopamine D2 receptors incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Prepare radioligand (e.g., [3H]-Spiperone) radioligand->incubation test_compound Prepare serial dilutions of Methyl 4-acetamido-5-chloro-4-methoxybenzoate test_compound->incubation filtration Rapidly filter the mixture to separate bound and free radioligand incubation->filtration wash Wash filters to remove non-specific binding filtration->wash scintillation Add scintillation cocktail and quantify radioactivity wash->scintillation analysis Analyze data to determine IC50 and Ki values scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Dopamine D2 Receptor Competitive Binding Assay

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • Radioligand: [3H]-Spiperone

  • Test Compound: Methyl 4-acetamido-5-chloro-2-methoxybenzoate

  • Reference Compound: Haloperidol or unlabeled Metoclopramide

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of Methyl 4-acetamido-5-chloro-2-methoxybenzoate in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

    • Prepare a solution of [3H]-Spiperone at a concentration equal to its Kd for the D2 receptor.

    • Prepare a solution of the reference compound.

    • Thaw the cell membranes on ice.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer for total binding wells.

      • 25 µL of a high concentration of the reference compound for non-specific binding wells.

      • 25 µL of the test compound at various concentrations.

    • Add 25 µL of [3H]-Spiperone to all wells.

    • Add 50 µL of the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration and Washing:

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[5]

  • Quantification:

    • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity using a scintillation counter.[5]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.[5]

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[5]

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Example Data
Concentration (M)% Inhibition
1.00E-102.5
1.00E-098.1
1.00E-0825.3
1.00E-0751.2
1.00E-0678.9
1.00E-0595.4
1.00E-0498.7

Application Note 2: Cell Viability/Cytotoxicity Assay

Rationale: Before proceeding to more complex functional assays, it is crucial to determine the effect of Methyl 4-acetamido-5-chloro-2-methoxybenzoate on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity. This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow: MTT Assay

cell_seeding Seed cells in a 96-well plate and allow to adhere overnight compound_treatment Treat cells with serial dilutions of Methyl 4-acetamido-5-chloro-4-methoxybenzoate cell_seeding->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_incubation Incubate to allow for formazan crystal formation mtt_addition->formazan_incubation solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan formazan_incubation->solubilization absorbance_reading Read absorbance at ~570 nm using a plate reader solubilization->absorbance_reading data_analysis Calculate cell viability as a percentage of the control absorbance_reading->data_analysis

Caption: Workflow for an MTT cell viability assay.

Protocol: MTT Assay for Cell Viability

Materials:

  • Cell line of interest (e.g., a human cancer cell line like MCF-7 or a non-cancerous line like HEK293)

  • Complete cell culture medium

  • Test Compound: Methyl 4-acetamido-5-chloro-2-methoxybenzoate

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Methyl 4-acetamido-5-chloro-2-methoxybenzoate in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only control wells.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly with a multichannel pipette to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Example Data
Concentration (µM)% Cell Viability
0 (Control)100
198.5
1095.2
5088.1
10075.4
25052.3
50028.9

Application Note 3: Antimicrobial Susceptibility Testing

Rationale: Novel benzamide derivatives are often screened for antimicrobial activity.[6] The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Workflow: Broth Microdilution for MIC Determination

compound_prep Prepare serial dilutions of Methyl 4-acetamido-5-chloro-4-methoxybenzoate in broth inoculation Inoculate the wells of a 96-well plate with the microbial suspension compound_prep->inoculation inoculum_prep Prepare a standardized microbial inoculum (e.g., 0.5 McFarland) inoculum_prep->inoculation incubation Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours) inoculation->incubation read_results Visually inspect for turbidity or use a plate reader to determine growth incubation->read_results mic_determination Identify the lowest concentration with no visible growth (MIC) read_results->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test Compound: Methyl 4-acetamido-5-chloro-2-methoxybenzoate

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well U-bottom plates

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in CAMHB. A typical final volume in each well is 100 µL.

    • Include a positive control (antibiotic), a negative control (broth only), and a growth control (broth + inoculum).

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well containing the test compound and control wells (except the negative control).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Example Data
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Methyl 4-acetamido-5-chloro-2-methoxybenzoate >12864
Ciprofloxacin (Control) 0.50.015

References

  • Journal of Chemistry. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • Kazi, A. A., & Chatpalliwar, V. A. (2022). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Current Enzyme Inhibition, 18(1), 61-75. Retrieved from [Link]

  • Google Patents. (n.d.). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Retrieved from [Link]

  • Hilaris. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-acetamido-2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-acetamido-2-chloro-4-methoxybenzoate (CAS: 4093-31-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the goal of improving yield, purity, and reproducibility. As a key intermediate in the synthesis of pharmaceuticals like Metoclopramide, a robust and efficient protocol for this compound is critical.[1][2]

This document provides in-depth troubleshooting, frequently asked questions, and detailed experimental protocols grounded in established literature.

Synthesis Overview: Electrophilic Chlorination

The most common and effective route to Methyl 5-acetamido-2-chloro-4-methoxybenzoate is the electrophilic aromatic substitution (chlorination) of its precursor, Methyl 4-acetamido-2-methoxybenzoate. The reaction typically employs N-Chlorosuccinimide (NCS) as the chlorinating agent in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).[1][3]

The acetamido and methoxy groups are ortho, para-directing. The chlorine atom is directed to the position ortho to the powerful activating acetamido group and meta to the methoxy group, yielding the desired 5-chloro isomer.

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Question 1: My reaction yield is significantly lower than the reported ~90%. What are the likely causes?

Low yield is a common problem that can often be traced back to a few key areas. Let's break down the possibilities.

  • Cause A: Inactive N-Chlorosuccinimide (NCS)

    • Expertise & Experience: NCS can degrade over time, especially if exposed to moisture, leading to a lower-than-expected amount of active chlorinating species ('Cl+'). Always use a fresh bottle or a properly stored (desiccated, dark) container of NCS. The purity of commercial NCS can vary, so it's good practice to test a new batch on a small scale first.

  • Cause B: Suboptimal Reaction Temperature or Time

    • Expertise & Experience: This reaction requires careful temperature management. A two-stage heating profile (e.g., an initial phase at 40°C followed by a ramp-up to 65°C) is often used.[1][3] The initial lower temperature allows for controlled initiation of the reaction, minimizing side products. The higher temperature in the second phase drives the reaction to completion. If the temperature is too low or the time is too short, the reaction will be incomplete.

    • Trustworthiness: You must validate your reaction's progress. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. Do not proceed with work-up until the starting material is no longer detectable.

  • Cause C: Loss of Product During Work-up and Isolation

    • Expertise & Experience: The product is typically isolated by cooling crystallization directly from the DMF reaction mixture.[3] If the product remains dissolved, it could be due to an insufficient concentration or the presence of impurities inhibiting crystallization. The subsequent wash with deionized water is crucial for removing residual DMF and other water-soluble impurities.[1] Ensure this wash is performed efficiently but without excessive volumes that could dissolve some of the product.

Question 2: My final product is contaminated with unreacted starting material. How can I fix this?

Detecting starting material post-reaction points to an incomplete conversion.

  • Cause A: Insufficient Chlorinating Agent

    • Expertise & Experience: While a 1:1 molar ratio is stoichiometric, a slight excess of NCS (e.g., 1.05-1.1 equivalents) is often used to ensure complete conversion and to account for any potential degradation of the NCS. However, a large excess should be avoided as it can lead to di-chlorinated byproducts.

  • Cause B: Incomplete Reaction

    • Expertise & Experience: As mentioned in the previous point, time and temperature are critical. If you detect starting material, consider extending the reaction time at 65°C for another 1-2 hours, monitoring by TLC/HPLC every hour.[3]

    • Trustworthiness: An in-process control (IPC) is essential. A typical TLC system could be a 1:1 mixture of ethyl acetate and hexane. The product, being more polar due to the chlorine atom, should have a slightly lower Rf value than the starting material.

Question 3: I'm observing unknown impurities in my HPLC/LC-MS analysis. What could they be?

The formation of isomers or over-chlorinated products is a classic challenge in electrophilic aromatic substitutions.

  • Cause A: High Reaction Temperature

    • Expertise & Experience: Exceeding the recommended temperature (e.g., going above 80°C) can provide enough energy to overcome the activation barrier for the formation of less-favored isomers or di-chlorinated species.[1] Maintaining strict temperature control is paramount. The portion-wise or slow addition of NCS can also help manage the reaction exotherm.

  • Cause B: Incorrect Stoichiometry

    • Expertise & Experience: A significant excess of NCS can lead to the formation of di-chlorinated byproducts. Ensure accurate weighing of your reagents.

Troubleshooting_Workflow start Problem: Low Yield or Impure Product check_sm Is Starting Material (SM) Present Post-Reaction? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes check_impurities Are Other Impurities Present? check_sm->check_impurities No cause_stoich Cause: Insufficient NCS Solution: Use 1.05-1.1 eq. NCS incomplete_rxn->cause_stoich cause_time_temp Cause: Low Temp / Short Time Solution: Increase time/temp at 65°C, monitor via TLC/HPLC incomplete_rxn->cause_time_temp side_reactions Side Reactions Occurred check_impurities->side_reactions Yes workup_issue Work-up / Purification Issue check_impurities->workup_issue No (Yield is the only issue) cause_high_temp Cause: Temperature too high Solution: Maintain strict temp control (40-65°C) side_reactions->cause_high_temp cause_excess_ncs Cause: Large excess of NCS Solution: Use max 1.1 eq. NCS side_reactions->cause_excess_ncs cause_crystallization Cause: Poor crystallization Solution: Extend cooling time, scratch flask, use seed crystal workup_issue->cause_crystallization cause_washing Cause: Inefficient Washing Solution: Optimize water wash to remove DMF without product loss workup_issue->cause_washing

Caption: Troubleshooting decision tree for the synthesis.

Frequently Asked Questions (FAQs)

  • Q: What is the specific role of DMF in this reaction?

    • A: DMF serves as a polar aprotic solvent, effectively dissolving both the starting material and NCS. Some literature suggests that DMF can also form a Vilsmeier-Haack type intermediate with NCS, which may act as the active electrophilic chlorine source.

  • Q: Why is the two-stage temperature profile important?

    • A: The initial, lower temperature stage (e.g., 40°C) allows for a controlled initiation of the chlorination, preventing a rapid exotherm that could lead to side product formation.[3] The second, higher temperature stage (e.g., 65°C) provides the necessary energy to drive the reaction to completion in a reasonable timeframe.[3]

  • Q: Can I use a different solvent?

    • A: While DMF is the most commonly cited solvent for this reaction with NCS, other polar aprotic solvents like acetonitrile or even chlorinated solvents like dichloromethane (DCM) could be explored.[4] However, any change in solvent would require significant re-optimization of the reaction conditions (temperature, time, and work-up procedure). The solubility of the starting material and the reactivity of NCS can vary greatly between solvents.

  • Q: What is the best way to purify the final product?

    • A: The literature strongly supports a simple yet effective purification method: cooling crystallization from the DMF reaction mixture, followed by filtration and a thorough wash/reslurry in deionized water to remove residual DMF.[1][3] This procedure has been shown to yield a product with very high purity (≥99.8% by HPLC).[3] If further purification is needed, recrystallization from a suitable organic solvent like ethanol or ethyl acetate could be investigated.

Protocols and Data

Recommended Experimental Protocol

This protocol is synthesized from published methods and provides a reliable starting point for achieving high yield and purity.[1][3]

Table 1: Reagent and Reaction Parameters

ReagentCAS NumberMol. Wt. ( g/mol )Molar Eq.Amount (example scale)
Methyl 4-acetamido-2-methoxybenzoate3546-53-0209.211.050.0 g
N-Chlorosuccinimide (NCS)128-09-6133.531.0-1.131.9 - 35.1 g
N,N-Dimethylformamide (DMF)68-12-273.09-~2.7 mL per g of SM
Deionized Water (for wash)7732-18-518.02-~2 mL per g of SM

Step-by-Step Procedure:

  • Reaction Setup: In a suitable reaction flask equipped with a magnetic stirrer and temperature probe, add N,N-dimethylformamide (136 g).

  • Dissolution: Add Methyl 4-acetamido-2-methoxybenzoate (50 g) and stir until completely dissolved.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (e.g., 33.5 g, ~1.05 eq.) to the solution.

  • First Heating Stage: Slowly heat the reaction mixture to 40°C and maintain this temperature for 5 hours, stirring continuously.

  • Second Heating Stage: Raise the temperature to 65°C and hold for an additional 4 hours.

  • In-Process Control (IPC): At the end of the heating period, take a small aliquot of the reaction mixture and analyze by TLC or HPLC to confirm the complete consumption of the starting material.

  • Crystallization: Once the reaction is complete, cool the mixture to 0°C and hold at this temperature for 8 hours to allow for thorough crystallization of the product.

  • Isolation: Filter the resulting slurry to collect the crude product.

  • Purification/Washing: Transfer the wet cake to a clean flask. Add deionized water (100 g), heat the slurry to 50°C, and stir for 4 hours. This step is critical for removing trapped DMF.

  • Final Isolation: Cool the slurry to 5°C, filter the purified product, and wash the cake with a small amount of cold deionized water.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is approximately 52 g (90.3%) with a purity of ≥99.8%.[3]

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification setup 1. Dissolve SM in DMF add_ncs 2. Add NCS setup->add_ncs heat1 3. Heat to 40°C for 5h add_ncs->heat1 heat2 4. Heat to 65°C for 4h heat1->heat2 ipc 5. IPC Check (TLC/HPLC) heat2->ipc cool 6. Cool to 0°C for 8h ipc->cool filter1 7. Filter Crude Product cool->filter1 wash 8. Reslurry in DI Water at 50°C filter1->wash filter2 9. Cool and Filter Purified Product wash->filter2 dry 10. Dry under Vacuum filter2->dry final_product Final Product: Methyl 5-acetamido-2-chloro- 4-methoxybenzoate dry->final_product

Caption: Step-by-step experimental workflow.

References
  • Google Patents. (2016). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • Patsnap Eureka. (2016). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfone methyl benzoate by halogenation. Retrieved from Patsnap Eureka. [Link]

  • PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Retrieved from PubChem. [Link]

Sources

Technical Support Center: Stability of Methyl 5-acetamido-2-chloro-4-methoxybenzoate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for Methyl 5-acetamido-2-chloro-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter stability issues in solution. As an important intermediate in pharmaceutical synthesis, understanding its stability profile is critical for developing robust formulations and ensuring the quality and efficacy of the final product.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may face during your experiments. Our goal is to equip you with the knowledge to anticipate, identify, and resolve stability-related problems.

Methyl 5-acetamido-2-chloro-4-methoxybenzoate is a complex molecule with several functional groups that can be susceptible to degradation under various environmental conditions.[3][4][5] This guide will delve into the potential degradation pathways and provide practical, step-by-step protocols to investigate and mitigate these issues.

I. Troubleshooting Guide: Investigating Solution Stability

This section addresses common stability problems observed with Methyl 5-acetamido-2-chloro-4-methoxybenzoate in solution. Each problem is followed by a systematic approach to diagnose and resolve the issue.

Issue 1: Unexpected Decrease in Potency or Purity Over Time in Solution

Symptoms:

  • A decrease in the concentration of Methyl 5-acetamido-2-chloro-4-methoxybenzoate in your prepared solution, as determined by analytical methods like HPLC.

  • The appearance of new, unidentified peaks in your chromatogram.

  • Changes in the physical appearance of the solution (e.g., color change, precipitation).

Potential Causes and Investigation Strategy:

The primary suspects for a loss of potency in solution are hydrolysis, oxidation, or photodegradation. A forced degradation study is a powerful tool to identify the likely degradation pathways and establish the intrinsic stability of the molecule.[6][7][8][9]

Workflow for Forced Degradation Studies

Caption: Workflow for determining the pH of maximum stability.

Q3: Are there any known incompatibilities with common excipients?

  • Basic excipients: Excipients with a basic character could promote the hydrolysis of the ester and amide functionalities.

  • Oxidizing agents: Strong oxidizing agents should be avoided.

  • Reducing agents: The chloro-substituent may be susceptible to reduction.

It is crucial to perform compatibility studies with your specific formulation excipients as part of the pre-formulation development process. [1] Q4: What analytical techniques are best suited for stability studies of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary analytical tool for these studies. [8]* Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water/buffer is typically used.

  • Detector: A UV detector is suitable for quantification. A mass spectrometer (MS) detector is invaluable for the identification of degradation products. [10] Method validation should be performed according to ICH guidelines to ensure the method is specific, accurate, precise, and linear.

III. References

  • SGS. (n.d.). Pharmaceutical Stability Testing and Storage. Retrieved from [Link]

  • Veeprho. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use). Retrieved from [Link]

  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • Tris Pharma. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Food and Drug Administration. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

  • Sri Indu Institute of Pharmacy. (n.d.). GUIDELINES FOR THE STABILITY TESTING OF PHARMACEUTICALS. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Blessy, M., Ruchi, D. P., Prajesh, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Google Patents. (n.d.). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate. Retrieved from

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • Prakash, D., Singh, R. K., & Bala, K. (2013). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology, 79(18), 5536-5544.

  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. Retrieved from [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for 2, 4, 5-T (Targeted to Agricultural, Animal and Fishery Products). Retrieved from [Link]

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Retrieved from [Link]

  • Kumar, S., & Kumar, A. (2024). Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447. Journal of Basic Microbiology, 64(1), 2-15.

  • Asian Journal of Organic Chemistry. (2021, August 16). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 5-acetamido-2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 5-acetamido-2-chloro-4-methoxybenzoate (CAS: 4093-31-6).[1][2] This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound with the high degree of purity required for subsequent applications. Here, we provide in-depth, field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of Methyl 5-acetamido-2-chloro-4-methoxybenzoate?

A1: Impurities typically originate from three sources: the synthetic route, subsequent degradation, or residual materials.

  • Synthesis-Related Impurities: A common synthesis involves the chlorination of Methyl 4-acetamido-2-methoxybenzoate with N-chlorosuccinimide (NCS).[3][4] Therefore, the most probable impurities are:

    • Unreacted Starting Material: Methyl 4-acetamido-2-methoxybenzoate.

    • Reagent Byproducts: Succinimide, formed from NCS during the chlorination reaction.

    • Residual Solvents: N,N-dimethylformamide (DMF) is often used as the reaction solvent and can be difficult to remove completely.[3][4]

  • Degradation Products: The ester functional group is susceptible to hydrolysis, especially in the presence of acid or base catalysts and water.[5][6] This leads to the formation of:

    • Carboxylic Acid: 4-acetamido-5-chloro-2-methoxybenzoic acid. This is a very common impurity if the material has been exposed to moisture.

  • Positional Isomers: Depending on the control of the chlorination reaction, minor amounts of other chlorinated isomers could potentially form, though this is less common with the directed synthesis.

Q2: I have a solid crude product. What is the best initial purification strategy?

A2: For a solid organic compound, recrystallization is almost always the most efficient and scalable first-line purification technique.[7][] It is excellent for removing small amounts of impurities that have different solubility profiles from the desired product. The synthesis of this specific compound often concludes with a crystallization or a wash with deionized water, indicating its suitability for this method.[3][4]

Q3: My compound's purity is not improving with recrystallization. What should I do next?

A3: If recrystallization fails, it usually means the impurities have very similar solubility properties to your product. The next logical steps are:

  • Acid-Base Extraction: This is highly effective if the primary impurity is the hydrolyzed carboxylic acid. This technique specifically targets and removes acidic contaminants.[9]

  • Column Chromatography: This is the most powerful method for separating compounds with different polarities.[10] If you have a mixture of the starting material, product, and other byproducts, chromatography can often resolve them.

Q4: How can I quickly assess the purity of my sample during the purification process?

A4: Thin-Layer Chromatography (TLC) is the ideal technique for rapid, qualitative monitoring of purity. It allows you to visualize the separation of your product from impurities and helps in selecting a solvent system for column chromatography. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard method.[11][12][13] A sharp melting point close to the literature value (153-156 °C) is also a good indicator of high purity.[14][15]

Part 2: Troubleshooting Guides and In-Depth Protocols

This section provides detailed workflows and troubleshooting for the most effective purification techniques.

Workflow 1: Purification by Recrystallization

Recrystallization is a technique based on the principle that the solubility of most solids increases with temperature.[7] By dissolving the impure compound in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the solution.

Recrystallization Troubleshooting
Issue EncounteredProbable Cause(s)Recommended Solution(s)
Product "oils out" instead of crystallizing. The solution is too concentrated, the cooling is too rapid, or the melting point of the solute is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. If the issue persists, try a different solvent with a lower boiling point.[9]
No crystals form upon cooling. The solution is too dilute, or nucleation has not initiated.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound. If that fails, reduce the solvent volume by gentle heating and try cooling again.[7]
Purity does not improve significantly. The chosen solvent does not effectively differentiate between the product and the impurity (they have similar solubilities).A solvent screen is necessary. Test the solubility of your crude product in various solvents at room temperature and at their boiling points to find an ideal one. Alternatively, a multi-solvent system (e.g., ethanol/water, ethyl acetate/hexane) may be required.[9][16]
Low recovery of the product. Too much solvent was used, or the product has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is cooled thoroughly (e.g., in an ice bath) before filtration to maximize precipitation.
Diagram: Recrystallization Workflow

G cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation A Crude Solid B Select Appropriate Solvent A->B C Add Minimum Hot Solvent B->C D Fully Dissolved Solution C->D E Slow Cooling to Room Temp D->E F Ice Bath Cooling E->F G Formation of Pure Crystals F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I L L H->L Impurities in Mother Liquor J Dry Crystals I->J K Pure Product J->K

Caption: Workflow for purification by recrystallization.

Protocol: Recrystallization from an Ethanol/Water System
  • Dissolution: Place the crude Methyl 5-acetamido-2-chloro-4-methoxybenzoate in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Saturation: While the ethanol solution is hot, add hot water dropwise until the solution just begins to turn cloudy. This indicates the saturation point.

  • Clarification: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Workflow 2: Purification by Acid-Base Extraction

This technique is ideal for separating our neutral ester product from acidic impurities, such as the corresponding carboxylic acid. The principle is to convert the acidic impurity into its water-soluble salt using a mild base, which can then be washed away in an aqueous layer.[9]

Diagram: Acid-Base Extraction Logic

G cluster_layers Separated Layers start Crude Product in Organic Solvent (e.g., EtOAc) process Wash with aq. NaHCO₃ Solution in a Separatory Funnel start->process organic_layer Organic Layer Contains: Neutral Ester Product process->organic_layer aqueous_layer Aqueous Layer Contains: Sodium Salt of Acidic Impurity process->aqueous_layer end_product Pure Ester Product (after drying and solvent removal) organic_layer->end_product

Caption: Separation of a neutral ester from an acidic impurity.

Protocol: Removal of Acidic Impurities
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume roughly half that of the organic layer.

  • Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure build-up from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.[9]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the washing step (2-4) one or two more times to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator to yield the purified product.

Workflow 3: Purification by Column Chromatography

This technique separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent).[17] Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.

Chromatography Troubleshooting
Issue EncounteredProbable Cause(s)Recommended Solution(s)
Poor separation of spots (low resolution). The eluent (solvent system) is either too polar or not polar enough.Optimize the eluent using TLC. Aim for an Rf value of ~0.25-0.35 for the desired product. A common starting eluent for this type of compound is a mixture of hexane and ethyl acetate.
Product is not eluting from the column. The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent. For example, if you are using 80:20 hexane:ethyl acetate, switch to 70:30 or 60:40.
Cracks appear in the silica gel bed. The column was allowed to run dry, or the packing was done improperly.Ensure the silica gel is always submerged in the eluent. Pack the column carefully to create a uniform, homogenous bed.
Protocol: Silica Gel Column Chromatography
  • TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A good system will give your product an Rf value of ~0.3 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pour it into the column and allow it to pack under gravity or gentle pressure, ensuring a flat, stable bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent (or a slightly more polar solvent if solubility is an issue) and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Monitoring: Monitor the fractions being collected by TLC to determine which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final purified product.

References

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Clark, J. (2023). Hydrolysis of esters. Chemguide. [Link]

  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [Link]

  • Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]

  • European Patent Office. (1998). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - EP 0675867 B1. [Link]

  • Chem.SE. Recrystallization and Crystallization. [Link]

  • HPLC.UV. Separation of Benzocaine hydrochloride on Newcrom R1 HPLC column. [Link]

  • Google Patents.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents.
  • MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]

  • National Institutes of Health (NIH). (2018). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. [Link]

  • PubChem. Methyl 4-acetamido-5-chloro-2-methoxybenzoate. [Link]

  • Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • University of Missouri-St. Louis. NITRATION OF METHYL BENZOATE. [Link]

  • Letsgettothemarks. (2025). Purifying organic compounds A Level chemistry question. YouTube. [Link]

  • ResearchGate. Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?. [Link]

  • Technology Networks. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • MDPI. (2022). Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling. [Link]

  • Springer. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). [Link]

  • Google Patents.

Sources

Technical Support Center: Scaling Up Production of Methyl 5-acetamido-2-chloro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Methyl 5-acetamido-2-chloro-4-methoxybenzoate (CAS: 4093-31-6).[1][2][3][4] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of transitioning this process from the laboratory to larger-scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Methyl 5-acetamido-2-chloro-4-methoxybenzoate, with a focus on the common route utilizing N-chlorosuccinimide (NCS) for the chlorination of Methyl 4-acetamido-2-methoxybenzoate.

Problem 1: Low or Inconsistent Yield

Question: We are experiencing lower than expected yields (below 85%) and significant batch-to-batch variability in the synthesis of Methyl 5-acetamido-2-chloro-4-methoxybenzoate. What are the potential causes and how can we improve the yield and consistency?

Answer:

Low and inconsistent yields are common challenges during scale-up. The root causes often lie in subtle variations in reaction conditions that have a more pronounced effect at a larger scale. Here are the primary factors to investigate:

  • Inadequate Temperature Control: The chlorination of the aromatic ring with NCS is an exothermic reaction. Insufficient heat dissipation on a larger scale can lead to localized "hot spots," which can promote the formation of side products and degradation of the desired product.

  • Poor Mixing and Mass Transfer: As the reaction volume increases, ensuring homogenous mixing becomes critical. Inadequate agitation can result in localized areas of high reactant concentration, leading to incomplete reaction or the formation of over-chlorinated byproducts.

  • Moisture Contamination: N-chlorosuccinimide can react with water, reducing its effective concentration for the desired chlorination reaction. Ensure all reagents and solvents are anhydrous and the reaction is performed under a dry atmosphere (e.g., nitrogen or argon).

  • Sub-optimal Reaction Time and Temperature Profile: The reaction often requires a specific temperature profile to proceed efficiently. For instance, a lower initial temperature followed by a gradual increase can help control the initial exotherm and then drive the reaction to completion.[1]

Troubleshooting Steps:

  • Optimize Heat Transfer:

    • Ensure the reactor is appropriately sized for the batch volume to allow for efficient heat exchange.

    • Utilize a temperature-controlled jacketed reactor with a reliable chilling/heating system.

    • Consider a slower, controlled addition of the N-chlorosuccinimide to manage the initial exotherm.

  • Improve Agitation:

    • Use an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure good top-to-bottom mixing.

    • For larger reactors, consider using baffles to prevent vortex formation and improve mixing efficiency.

  • Strict Moisture Control:

    • Dry all glassware and the reactor thoroughly before use.

    • Use anhydrous solvents.

    • Handle N-chlorosuccinimide in a glovebox or under a dry inert atmosphere.

  • Validate Reaction Profile:

    • Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, TLC) to determine the optimal reaction time.

    • Experiment with a step-wise temperature increase, for example, starting at a lower temperature (e.g., 40°C) and then raising it to a higher temperature (e.g., 65°C) to push the reaction to completion.[1]

Experimental Protocol: Optimized Synthesis of Methyl 5-acetamido-2-chloro-4-methoxybenzoate

ParameterRecommendation
Starting Material Methyl 4-acetamido-2-methoxybenzoate
Chlorinating Agent N-Chlorosuccinimide (NCS)
Solvent Anhydrous N,N-Dimethylformamide (DMF)
Stoichiometry 1.0 : 1.0 - 1.1 (Starting Material : NCS)
Temperature Initial phase: 40°C, Final phase: 65°C
Reaction Time 5 hours at 40°C, then 4 hours at 65°C
Problem 2: High Impurity Profile, Particularly Di-chlorinated Byproducts

Question: Our final product is contaminated with significant levels of what we suspect to be di-chlorinated impurities. How can we minimize the formation of these byproducts?

Answer:

The formation of di-chlorinated species is a common issue in electrophilic aromatic substitution reactions when the product is also susceptible to further reaction. In this case, the desired product, Methyl 5-acetamido-2-chloro-4-methoxybenzoate, can undergo a second chlorination.

  • Excess Chlorinating Agent: Using a significant excess of NCS will drive the reaction towards di-chlorination.

  • Reaction Temperature: Higher reaction temperatures can increase the rate of the second chlorination.

  • Reaction Time: Prolonged reaction times after the complete consumption of the starting material can lead to the formation of di-chlorinated byproducts.

Troubleshooting Steps:

  • Stoichiometric Control: Carefully control the stoichiometry of NCS. A slight excess (e.g., 1.05 equivalents) may be necessary to drive the reaction to completion, but a larger excess should be avoided.

  • Reaction Monitoring: Implement in-process controls (IPCs) using HPLC or TLC to monitor the disappearance of the starting material and the appearance of the product and byproducts. The reaction should be quenched as soon as the starting material is consumed to an acceptable level.

  • Temperature Management: Maintain strict control over the reaction temperature. Avoid any temperature spikes, as these can accelerate the rate of di-chlorination.

Problem 3: Difficulties in Product Isolation and Purification

Question: We are facing challenges with the crystallization and purification of the final product. The product either oils out or the resulting solid is difficult to filter and has a high residual solvent content.

Answer:

Crystallization issues during scale-up are often related to the solvent system, cooling rate, and the presence of impurities.

  • Solvent Choice: While DMF is an excellent reaction solvent, it may not be the ideal crystallization solvent due to its high boiling point and ability to solvate the product.

  • Cooling Rate: Rapid cooling can lead to the formation of small, poorly formed crystals or an oil.

  • Impurities: The presence of impurities, including unreacted starting materials, byproducts, and residual succinimide from the NCS reaction, can inhibit crystallization or lead to the formation of an impure solid.

Troubleshooting Steps:

  • Anti-Solvent Crystallization: Consider adding an anti-solvent (a solvent in which the product is poorly soluble) to the reaction mixture to induce crystallization. Water is often used for this purpose.[1]

  • Controlled Cooling: Implement a controlled cooling profile. A slow, gradual cooling rate will promote the formation of larger, more easily filterable crystals.

  • Seeding: If consistent crystallization is an issue, consider seeding the cooled solution with a small amount of pure product to induce crystallization.

  • Purification Prior to Crystallization: If the crude product is highly impure, it may be necessary to perform a preliminary purification step, such as a wash with a suitable solvent, before attempting crystallization.

Experimental Protocol: Work-up and Crystallization

  • Upon reaction completion, cool the reaction mixture to 0°C and hold for 8 hours to induce initial crystallization of the crude product.[1]

  • Filter the crude product and wash the filter cake with cold deionized water.

  • Resuspend the crude product in deionized water and heat to 50°C for 4 hours to dissolve impurities.[1]

  • Cool the slurry to 5°C and filter the purified product.

  • Dry the product under vacuum at an appropriate temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this chlorination reaction?

A1: The primary safety concerns are the exothermic nature of the reaction and the potential for gas evolution.[5][6][7] A runaway reaction can occur if the heat generated is not effectively removed, leading to a rapid increase in temperature and pressure.[5][6] It is crucial to have a robust cooling system and to add the chlorinating agent at a controlled rate. Additionally, ensure adequate ventilation to handle any potential off-gassing.[8]

Q2: Can we recycle the DMF solvent?

A2: Yes, recycling DMF is highly recommended due to its cost and environmental concerns.[9][10] The DMF mother liquor from the crystallization can be recovered by distillation.[11][12] However, it is important to ensure the recovered DMF meets the required purity specifications for reuse, as impurities can affect subsequent reaction performance. A patent suggests the direct reuse of the DMF mother liquor without treatment in subsequent batches.[13]

Q3: Are there alternative chlorinating agents to NCS?

A3: While NCS is a common and effective reagent for this transformation,[14][15][16][17] other chlorinating agents such as chlorine gas or sulfuryl chloride could be considered. However, these reagents are more hazardous to handle and may require specialized equipment, especially on a large scale. The use of NCS offers advantages in terms of ease of handling and milder reaction conditions.[15]

Q4: How critical is the quality of the starting material, Methyl 4-acetamido-2-methoxybenzoate?

A4: The purity of the starting material is very important. Impurities in the starting material can lead to the formation of undesired side products, which can complicate the purification of the final product and impact the overall yield. It is recommended to use a starting material with a purity of at least 98%.

Visualizations

Experimental Workflow for Methyl 5-acetamido-2-chloro-4-methoxybenzoate Synthesis

cluster_0 Reaction Stage cluster_1 Work-up & Purification Start Methyl 4-acetamido-2-methoxybenzoate + Anhydrous DMF Add_NCS Slow addition of N-Chlorosuccinimide (NCS) Start->Add_NCS Reaction Controlled Heating (40°C -> 65°C) Add_NCS->Reaction Cooling Cool to 0°C (Crystallization) Reaction->Cooling Filtration1 Filter Crude Product Cooling->Filtration1 Washing Wash with Deionized Water Filtration1->Washing Reslurry Reslurry in Water at 50°C Washing->Reslurry Cooling2 Cool to 5°C Reslurry->Cooling2 Filtration2 Filter Pure Product Cooling2->Filtration2 Drying Vacuum Drying Filtration2->Drying Final_Product Final_Product Drying->Final_Product Methyl 5-acetamido-2-chloro-4-methoxybenzoate

Caption: A flowchart of the key steps in the synthesis and purification of Methyl 5-acetamido-2-chloro-4-methoxybenzoate.

Troubleshooting Logic for Low Yield

Start Problem: Low Yield Check_Temp Verify Temperature Control? Start->Check_Temp Check_Mixing Assess Agitation Efficiency? Start->Check_Mixing Check_Moisture Confirm Anhydrous Conditions? Start->Check_Moisture Check_Time Review Reaction Time & Profile? Start->Check_Time Improve_Cooling Action: Improve Heat Transfer (e.g., slower NCS addition) Check_Temp->Improve_Cooling No Improve_Agitation Action: Enhance Mixing (e.g., optimize impeller/baffles) Check_Mixing->Improve_Agitation No Ensure_Dry Action: Use Anhydrous Reagents & Inert Atmosphere Check_Moisture->Ensure_Dry No Optimize_Profile Action: Validate Reaction Profile with In-Process Controls Check_Time->Optimize_Profile No Re-evaluate Re-evaluate Yield Improve_Cooling->Re-evaluate Improve_Agitation->Re-evaluate Ensure_Dry->Re-evaluate Optimize_Profile->Re-evaluate

Caption: A decision tree for troubleshooting low yield in the synthesis of Methyl 5-acetamido-2-chloro-4-methoxybenzoate.

References

  • IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS. Retrieved from [Link]

  • Leleu, J. (2011). Safety of chlorine production and chlorination processes. ACS Chemical Health & Safety, 18(2), 27-36.
  • Li, P., et al. (2025). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Molecules, 30(2), 346.
  • Leleu, J. (2011). Safety of chlorine production and chlorination processes. ResearchGate. Retrieved from [Link]

  • Pharmaffiliates. (2025). The application and recycling of DMF in pharmaceutical production. Retrieved from [Link]

  • Phoenix Equipment. (n.d.). Solvent Recovery and Distillation. Retrieved from [Link]

  • Oreate. (2025). Why Need to Recover the DMF, DMAC or DMSO From The Waste Solvent? Retrieved from [Link]

  • Oreate AI Blog. (2026). Analysis of the Risks in Chlorination Processes and Research on a Comprehensive Safety Protection System. Retrieved from [Link]

  • Google Patents. (n.d.). CN103588658A - DMF recovery technology.
  • Venwiz. (n.d.). Essential Guide to Solvent Recovery Systems. Retrieved from [Link]

  • International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73.
  • Suru Chemicals. (2025). Stable Chlorinating Performance with N-Chlorosuccinimide in Organic Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • ResearchGate. (2025). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Retrieved from [Link]

  • ACS Publications. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. Retrieved from [Link]

  • Ohio.gov. (n.d.). Process Safety Management. Retrieved from [Link]

  • International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73.
  • Organic Chemistry Portal. (n.d.). Chlorination - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2001).
  • Pharmaffiliates. (n.d.). Metoclopramide - Impurity B (Freebase). Retrieved from [Link]

Sources

avoiding degradation of Methyl 5-acetamido-2-chloro-4-methoxybenzoate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for Methyl 5-acetamido-2-chloro-4-methoxybenzoate (CAS 4093-31-6). This guide is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this compound during storage. Here, we address common questions and troubleshooting scenarios based on established chemical principles and available technical data.

I. Quick Reference: Recommended Storage Conditions

For optimal stability, store Methyl 5-acetamido-2-chloro-4-methoxybenzoate under the following conditions. A summary of key parameters is provided in the table below.

ParameterRecommendationRationale
Temperature Cool and dry, not exceeding 25°C.[1][2]Minimizes the rate of potential hydrolytic and thermal degradation reactions.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen).Protects against oxidative degradation and reactions with atmospheric moisture.
Light Exposure Store in the dark, in an amber or opaque container.The aromatic amide and chlorinated aromatic functionalities are potentially susceptible to photodegradation.[3][4]
Container Tightly sealed, non-reactive containers (e.g., glass or polyethylene).[5]Prevents exposure to moisture and air, and avoids potential reactions with container materials.
Incompatibilities Store away from strong oxidizing agents and strong acids.[5][6]Prevents chemical reactions that could degrade the compound.

II. Troubleshooting Guide: Common Storage Issues

This section addresses specific issues you might encounter and provides a logical workflow for investigation and resolution.

Logical Troubleshooting Workflow

Troubleshooting_Workflow A Observed Degradation (e.g., color change, clumping, new peaks in analysis) B Review Storage Conditions A->B F Consider Chemical Incompatibility A->F H Perform Analytical Characterization A->H C Check for Temperature Fluctuations B->C D Assess Light Exposure B->D E Evaluate Container Seal and Headspace B->E M Implement Corrective Actions C->M D->M E->M G Was the compound stored near strong acids or oxidizers? F->G G->M I HPLC Purity Analysis H->I J NMR for Structural Elucidation of Impurities H->J K FTIR for Functional Group Changes H->K L Propose Degradation Pathway I->L J->L K->L L->M

Caption: Troubleshooting workflow for suspected degradation.

Question & Answer Troubleshooting

Q1: I noticed the color of my Methyl 5-acetamido-2-chloro-4-methoxybenzoate has changed from white/light beige to a yellowish or brownish hue. What could be the cause?

A1: A color change is a common indicator of chemical degradation. Based on the structure of the molecule, this could be due to several factors:

  • Photodegradation: Aromatic amides and chloro-aromatic compounds can be susceptible to degradation upon exposure to UV or visible light.[3][4] This can lead to the formation of colored byproducts through complex reaction pathways, potentially involving radical intermediates.

  • Oxidation: While the compound is stable under normal conditions, prolonged exposure to air, especially in the presence of light or trace metal catalysts, could lead to oxidative degradation.

  • Contamination: Accidental introduction of an incompatible substance could trigger a reaction leading to colored products.

Recommended Actions:

  • Immediately protect the material from further light exposure.

  • Review your storage protocol to ensure the container is opaque or stored in the dark.

  • Perform a purity analysis (e.g., HPLC) to quantify the extent of degradation and identify any new impurity peaks.

Q2: My compound, which was a free-flowing powder, has started to clump together. What does this indicate?

Recommended Actions:

  • Check the seal on your storage container. Ensure it is airtight.

  • If you frequently open the container, consider aliquoting the material into smaller, single-use vials to minimize exposure to atmospheric moisture.

  • Store the container in a desiccator to maintain a low-humidity environment.

Q3: My recent purity analysis by HPLC shows a new, more polar peak that was not present when I first received the compound. What could this new peak be?

A3: A new, more polar peak on a reverse-phase HPLC column often suggests the formation of a more polar degradation product. For Methyl 5-acetamido-2-chloro-4-methoxybenzoate, the most probable cause is hydrolysis of the methyl ester functional group.[6][7][8]

  • Hydrolysis Pathway: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-acetamido-2-chloro-4-methoxybenzoic acid. Carboxylic acids are significantly more polar than their corresponding methyl esters, which would result in an earlier elution time (a new, more polar peak) on a typical C18 column. This hydrolysis can be catalyzed by acidic or basic conditions.[6][8]

Recommended Actions:

  • To confirm hydrolysis, you can tentatively identify the new peak by comparing its retention time to a standard of the corresponding carboxylic acid, if available.

  • LC-MS analysis can be used to determine the mass of the new peak, which should correspond to the mass of the free acid.

  • Review your experimental conditions. If the compound is used in aqueous solutions, ensure the pH is controlled and consider the stability of the compound in your experimental timeframe.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis (Hypothetical) cluster_thermal Thermal Decomposition A Methyl 5-acetamido-2-chloro-4-methoxybenzoate B 5-acetamido-2-chloro-4-methoxybenzoic acid + Methanol A->B H₂O (H⁺ or OH⁻) C Methyl 5-acetamido-2-chloro-4-methoxybenzoate D Radical Intermediates C->D hv (Light) E Complex Colored Byproducts D->E F Methyl 5-acetamido-2-chloro-4-methoxybenzoate G Decomposition Products (e.g., NOx, CO, CO₂, HCl) F->G High Temperature

Caption: Potential degradation pathways for the compound.

III. Frequently Asked Questions (FAQs)

Q: What are the primary chemical functionalities I should be concerned about regarding the stability of this molecule?

A: The key functional groups to consider are:

  • Methyl Ester: Susceptible to hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and methanol.[6][7][8]

  • Amide: Generally stable, but can undergo hydrolysis under more forcing acidic or basic conditions, though typically slower than ester hydrolysis. Aromatic amides can also be susceptible to photodegradation.[3][4]

  • Chlorinated Aromatic Ring: The chloro-substituent is generally stable but can be involved in photolytic reactions. At very high temperatures, dehalogenation can occur.[9][10]

Q: Are there any specific solvents I should avoid when storing this compound in solution?

A: For long-term storage, it is best to store the compound as a dry solid. If you must store it in solution, consider the following:

  • Aqueous solutions: Avoid prolonged storage in aqueous solutions, especially at non-neutral pH, due to the risk of hydrolysis. If you need to make aqueous solutions, prepare them fresh.

  • Protic Solvents (e.g., Methanol, Ethanol): These can participate in transesterification reactions, especially in the presence of an acid or base catalyst, though this is less common than hydrolysis.

  • Recommended Solvents for Short-Term Storage: Anhydrous aprotic solvents like DMSO, DMF, or acetonitrile are generally good choices for preparing stock solutions. However, ensure these solvents are of high purity and free from water.

Q: How can I check the purity of my stored Methyl 5-acetamido-2-chloro-4-methoxybenzoate?

A: A routine purity check can be performed using High-Performance Liquid Chromatography (HPLC) with UV detection. A patent for the synthesis of this compound mentions purity analysis by HPLC.[11][12] While a specific validated method is not publicly available, a general method can be developed based on the compound's properties.

Experimental Protocol: General Purpose HPLC Purity Method

This is a starting point for method development and should be validated for your specific instrumentation and requirements.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • Start with a relatively high concentration of Mobile Phase A (e.g., 70-80%) and a low concentration of Mobile Phase B.

    • Over 15-20 minutes, run a linear gradient to a high concentration of Mobile Phase B (e.g., 90-95%).

    • Hold at high organic for a few minutes to wash the column.

    • Return to initial conditions and allow the column to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Based on the UV absorbance of the aromatic ring, a wavelength between 254 nm and 280 nm should be appropriate. A photodiode array (PDA) detector would be ideal to assess peak purity.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.

Q: If I suspect degradation, can I use NMR to identify the byproducts?

A: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of degradation products.

  • ¹H NMR: In the case of hydrolysis of the methyl ester, you would expect to see the disappearance of the methyl ester singlet (likely around 3.8-4.0 ppm) and the appearance of a broad singlet for the carboxylic acid proton (which may be exchangeable with D₂O). Other changes in the aromatic region could indicate more complex degradation pathways.

  • ¹³C NMR: Hydrolysis would result in a shift of the carbonyl carbon of the ester to a chemical shift typical for a carboxylic acid.

IV. References

  • Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry, 53(15), 2337-2345.

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • Singh, B., & Shrivastava, K. (2000). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 77, 131-133.

  • Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety. Retrieved from [Link]

  • Gorin, S. M., & D'yakonov, V. L. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102-122.

  • Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides. ResearchGate. Retrieved from [Link]

  • Brooks, B. T. (1954). The thermal decomposition of aromatic compounds - I. Chlorobenzene. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 224(1158), 308-321.

  • Google Patents. (2016). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate. Retrieved from

  • Howarth, G. A., & Williams, D. H. (1955). The thermal decomposition of aromatic compounds - II. Dichlorobenzenes. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 229(1179), 547-556.

  • Ingredi. (n.d.). PRODUCTS RECOMMENDED SHELF LIFE / RETESTING DATE. Retrieved from [Link]

  • Soapmakers Store. (2016). SAFETY DATA SHEET - Regulation (EC) 1907/2006 (REACH). Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Sodium benzoate. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.